molecular formula C18H18N4O3S2 B1226166 N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide

N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide

Cat. No. B1226166
M. Wt: 402.5 g/mol
InChI Key: DJKJNZZSMRGFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide is a member of quinazolines.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • A methodology was developed for synthesizing new derivatives related to quinazolinylthio acetamide, highlighting efficient techniques and yields. The compounds were characterized by elemental analysis, FT-IR, and NMR spectral studies, indicating their structural integrity and potential for further application in biological activities (Sojitra et al., 2016).
  • Another study presented the synthesis of quinoxaline derivatives based on chemoselective reactions, suggesting their potential as binders for enzyme inhibition, which could be pivotal for anticancer strategies (El Rayes et al., 2022).

Antimicrobial and Anticancer Potential

  • Research has indicated that derivatives of quinazolinylthio acetamide display significant antimicrobial activities. These compounds were tested against various bacteria and fungi, showing a range from excellent to moderate activities, which could be leveraged for developing new antimicrobial agents (Nunna et al., 2014; Patel et al., 2015).
  • Several studies focused on the anticancer potential of quinazolinylthio acetamide derivatives. Compounds were evaluated for their efficacy against various cancer cell lines, including HCT-116 and MCF-7, with some showing high inhibitory action, suggesting their promise as anticancer agents (El Rayes et al., 2022; Patel et al., 2017).

Agricultural Applications

  • In the realm of agriculture, novel triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group demonstrated good to excellent antibacterial activities against rice bacterial pathogens, offering a potential avenue for developing new bactericides (Yang & Bao, 2017).

Structural and Property Studies

  • The structural aspects of amide-containing derivatives were explored, revealing insights into their properties and interactions with various agents. These findings contribute to understanding the molecular architecture and potential functionalities of such compounds (Karmakar et al., 2007).

properties

Product Name

N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[3-(dimethylsulfamoyl)phenyl]-2-quinazolin-4-ylsulfanylacetamide

InChI

InChI=1S/C18H18N4O3S2/c1-22(2)27(24,25)14-7-5-6-13(10-14)21-17(23)11-26-18-15-8-3-4-9-16(15)19-12-20-18/h3-10,12H,11H2,1-2H3,(H,21,23)

InChI Key

DJKJNZZSMRGFNJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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